![molecular formula C15H15N3O6 B11432065 3-[(3,4,5-Trimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B11432065.png)
3-[(3,4,5-Trimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4,5-Trimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring substituted with a carboxylic acid group and a carbamoyl group attached to a 3,4,5-trimethoxyphenyl moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4,5-Trimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid typically involves the following steps:
Formation of Pyrazine-2-carboxylic Acid: Pyrazine-2-carboxylic acid can be synthesized through the oxidation of pyrazine using potassium permanganate in an alkaline medium.
Preparation of 3,4,5-Trimethoxyphenyl Isocyanate: This intermediate can be prepared by reacting 3,4,5-trimethoxyaniline with phosgene.
Coupling Reaction: The final step involves the reaction of pyrazine-2-carboxylic acid with 3,4,5-trimethoxyphenyl isocyanate in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the carbamoyl group can yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or alkaline conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[(3,4,5-Trimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(3,4,5-Trimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid is not fully understood but is believed to involve the following:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line antitubercular drug with a similar pyrazine core.
3,4,5-Trimethoxybenzoic Acid: Shares the trimethoxyphenyl moiety but lacks the pyrazine ring.
Nicotinamide: Contains a similar amide functional group but with a pyridine ring instead of pyrazine.
Uniqueness
3-[(3,4,5-Trimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid is unique due to its combination of a pyrazine ring and a 3,4,5-trimethoxyphenyl moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H15N3O6 |
|---|---|
Molecular Weight |
333.30 g/mol |
IUPAC Name |
3-[(3,4,5-trimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C15H15N3O6/c1-22-9-6-8(7-10(23-2)13(9)24-3)18-14(19)11-12(15(20)21)17-5-4-16-11/h4-7H,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
IHQKYYVPRDUYET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NC=CN=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


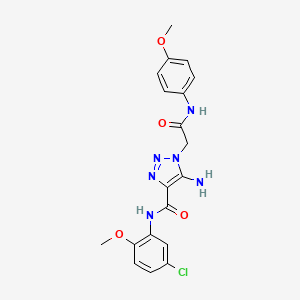
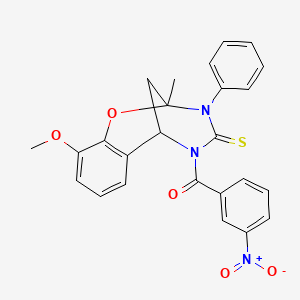
![3-(4-ethylphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11431993.png)
![7-[(2-Chlorophenyl)methyl]-8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11432000.png)
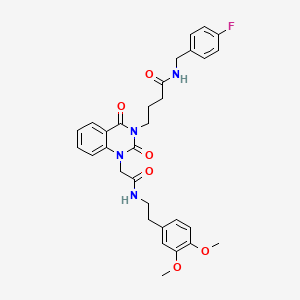
![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide](/img/structure/B11432017.png)
![Ethyl 6-{5-[({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate](/img/structure/B11432025.png)
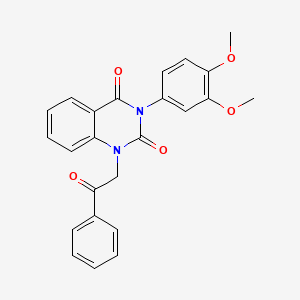
![4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B11432037.png)
![5-(3,4-difluorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11432039.png)
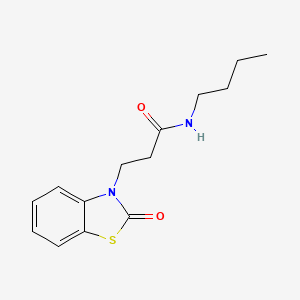
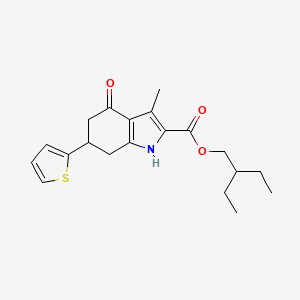
![N-(5-chloro-2-methoxyphenyl)-2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11432058.png)
![5-methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11432063.png)
